3-isothiocyanato-1-methyl-1H-pyrazole
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Overview
Description
3-Isothiocyanato-1-methyl-1H-pyrazole: is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied in various fields of chemistry and biology .
Scientific Research Applications
3-Isothiocyanato-1-methyl-1H-pyrazole has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-amino-1-methyl-1H-pyrazole.
Reagent: Thiophosgene (CSCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanato-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (R-NH2) or secondary amines (R2-NH) in the presence of a base like triethylamine (Et3N) are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using catalysts such as Lewis acids or transition metal complexes.
Major Products Formed:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Mechanism of Action
The mechanism of action of 3-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with biological macromolecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
3-Isothiocyanato-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a methyl group.
3-Isothiocyanato-1-methyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness: 3-Isothiocyanato-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other isothiocyanato-substituted heterocycles .
Properties
IUPAC Name |
3-isothiocyanato-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-5(7-8)6-4-9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDFYMNSZOLPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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